molecular formula C21H19ClFN3O2S B3020723 N-(4-chlorophenethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105214-23-0

N-(4-chlorophenethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B3020723
CAS RN: 1105214-23-0
M. Wt: 431.91
InChI Key: KNOUINGEWORXKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that is not directly described in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the target compound's characteristics. For instance, the presence of a chlorophenyl group is common in the compounds described in the papers, which suggests that the target compound may also exhibit certain properties such as potential biological activity due to this functional group .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aniline derivatives with various reagents. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the target compound could potentially be synthesized through a similar pathway, involving the reaction of a chlorophenethyl derivative with a dihydropyrimidinyl derivative in the presence of a suitable activating agent.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis, NMR, and IR spectroscopy . These studies reveal the conformation of the molecules, including the orientation of different functional groups and the presence of intra- and intermolecular interactions. For the target compound, similar analyses would likely show the spatial arrangement of the chlorophenethyl and dihydropyrimidinyl groups and any relevant electronic effects due to the presence of the fluorobenzylthio moiety.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been characterized to some extent. For instance, the presence of acetamide groups in the molecules suggests a certain reactivity pattern, such as susceptibility to hydrolysis or participation in further chemical transformations . The target compound, with its acetamide linkage, would likely exhibit similar reactivity, which could be exploited in further chemical modifications or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chlorophenyl and acetamide groups have been explored through various spectroscopic techniques. The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have been obtained using Raman and Fourier transform infrared spectroscopy, which provides information on the molecular vibrations and the nature of chemical bonds . The target compound would also have distinct vibrational signatures that could be analyzed similarly to predict its physical and chemical properties.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c22-16-7-5-14(6-8-16)9-10-24-19(27)11-17-12-20(28)26-21(25-17)29-13-15-3-1-2-4-18(15)23/h1-8,12H,9-11,13H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUINGEWORXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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